molecular formula C21H18FN3S B2554113 2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1223812-71-2

2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No. B2554113
CAS RN: 1223812-71-2
M. Wt: 363.45
InChI Key: GDKZFTWUFQXRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Scientific Research Applications

Anti-Cancer Activity

  • Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : Research on related compounds like 6-Fluorobenzo[b]pyran derivatives has shown anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, especially against human cancer cell lines including lung, breast, and CNS cancer (Hammam et al., 2005).
  • Synthesis and Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : Compounds like 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one showed significant antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Antimicrobial and Anti-Inflammatory Activities

  • Synthesis of Chalcones, Pyrazolines, Amino Pyrimidines and Pyrimidinethiones as Antibacterial Agents : Compounds like 2-Phenylamino-4-(3'-fluorophenylamino)-6-(4'-acetylphenyl-amino)-s-triazine and its derivatives displayed antibacterial activity (Solankee & Patel, 2004).
  • Further Derivatives of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Their Antibacterial Activities : Derivatives of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Optical and Electronic Properties

  • Fluorescence Properties of Diphenylthiazolo[4,5‐b]Pyrazines Tuned by Donor‐Acceptor Substituent Effects : Research on 2,6‐ and 2,5‐diphenylthiazolo[4,5‐b]pyrazine derivatives showed that they have efficient fluorescence properties, which can be tuned by substituent effects (Nakagawa et al., 2015).

Synthesis and Characterization

  • Synthesis of 3-Amino-4-Fluoropyrazoles : This study presents a synthetic strategy for new 3-amino-4-fluoropyrazoles, which are of considerable interest as building blocks in medicinal chemistry (Surmont et al., 2011).
  • Synthesis, Characterization, Free-radical Scavenging Capacity and Antioxidant Activity of Novel Series of Hydrazone, 1,3,4-oxadiazole and 1,2,4- Triazole Derived from 3,5-Dimethyl-1H-Pyrazole : This research synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives and tested their in vitro antioxidant activities, showing significant potential (Karrouchi et al., 2019).

properties

IUPAC Name

2-(2,5-dimethylphenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3S/c1-14-3-4-15(2)18(11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-7-17(22)8-6-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKZFTWUFQXRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

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